molecular formula C13H20O5S B12798889 3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 57105-54-1

3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12798889
CAS No.: 57105-54-1
M. Wt: 288.36 g/mol
InChI Key: NVXLNAHUHMADBS-UHFFFAOYSA-N
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Description

3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the oxabicyclo group: This step involves the epoxidation of the bicyclic core using an oxidizing agent such as m-chloroperoxybenzoic acid.

    Attachment of the propan-2-ylsulfanyl group: This can be achieved through a nucleophilic substitution reaction using a thiol reagent.

    Esterification and carboxylation: The final steps involve esterification and carboxylation reactions to introduce the ethoxycarbonyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxabicyclo group, potentially opening the epoxide ring.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiol reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology

    Biochemical Studies: The compound’s unique structure makes it a candidate for studying enzyme interactions and biochemical pathways.

Medicine

    Drug Development:

Industry

    Materials Science: The compound’s structural properties may be useful in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which 3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    3-({2-[(Methylsulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.

    3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

The presence of the propan-2-ylsulfanyl group and the specific arrangement of functional groups in 3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[221]heptane-2-carboxylic acid gives it unique chemical and physical properties

Properties

CAS No.

57105-54-1

Molecular Formula

C13H20O5S

Molecular Weight

288.36 g/mol

IUPAC Name

3-(2-propan-2-ylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C13H20O5S/c1-7(2)19-6-5-17-13(16)11-9-4-3-8(18-9)10(11)12(14)15/h7-11H,3-6H2,1-2H3,(H,14,15)

InChI Key

NVXLNAHUHMADBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCOC(=O)C1C2CCC(C1C(=O)O)O2

Origin of Product

United States

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